molecular formula C8H15N3 B8532902 1-(3-Methylaminobutyl)-imidazole

1-(3-Methylaminobutyl)-imidazole

货号: B8532902
分子量: 153.22 g/mol
InChI 键: DMFFSQDEEBYNJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methylaminobutyl)-imidazole is a synthetic organic compound featuring an imidazole heterocycle linked to a methylaminobutyl chain. This structure is of significant interest in various research fields, particularly in medicinal chemistry and drug discovery. The imidazole ring is a fundamental scaffold in biology and medicinal agents, known for its ability to engage in hydrogen bonding and coordinate with metal ions . Researchers investigate such compounds for a wide range of potential biological activities, which, based on the profiles of analogous molecules, may include antimicrobial, anticancer, or antihypertensive properties . The specific mechanism of action for this compound is dependent on the research context and target system. Like other imidazole-containing molecules, its value as a research tool or synthetic intermediate stems from its potential to interact with enzymatic systems and biological receptors, making it a candidate for the development of new therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological evaluation to determine this compound's specific properties and applicability to their work.

属性

分子式

C8H15N3

分子量

153.22 g/mol

IUPAC 名称

4-imidazol-1-yl-N-methylbutan-2-amine

InChI

InChI=1S/C8H15N3/c1-8(9-2)3-5-11-6-4-10-7-11/h4,6-9H,3,5H2,1-2H3

InChI 键

DMFFSQDEEBYNJU-UHFFFAOYSA-N

规范 SMILES

CC(CCN1C=CN=C1)NC

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Butyl-3-methylimidazolium (BMIM)

  • Structure : Features a butyl chain and a methyl group at positions 1 and 3 of the imidazolium ring (cationic form).
  • Reactivity: BMIM is widely studied as an ionic liquid. Its reactivity with ozone is likely governed by the electron-deficient imidazolium ring, which contrasts with the neutral imidazole ring in 1-(3-Methylaminobutyl)-imidazole. BMIM’s ionic nature enhances solubility in polar solvents but reduces nucleophilic reactivity compared to neutral imidazoles .
  • Applications: Primarily used in green chemistry and catalysis. The methylaminobutyl analog may exhibit distinct solvent properties or catalytic activity due to its tertiary amine group.

N-(3-Aminopropyl)-imidazole

  • Structure: Contains a shorter aminopropyl chain (-CH₂CH₂CH₂NH₂) at position 1.
  • Reactivity: The primary amine group facilitates pH-sensitive behavior, enabling applications in polymer chemistry (e.g., pH-responsive drug delivery systems). In contrast, the tertiary amine in this compound may reduce protonation-dependent solubility changes but enhance stability under acidic conditions .
  • Kinetics: Substituted imidazoles react with ozone via attack on the C=C bond (k = 1.7 × 10⁵ M⁻¹ s⁻¹ for imidazole at pH 7) ().

1-(3-Methylbenzyl)-1H-imidazole

  • Structure : Features a benzyl group with a methyl substituent at the meta position.
  • Reactivity: Aromatic substituents (e.g., benzyl) lower ozone reactivity due to resonance stabilization of the ring. For example, pyrazole (k = 56 M⁻¹ s⁻¹) reacts slower than imidazole (). The methylaminobutyl group, being aliphatic, may allow faster ozone attack compared to aromatic substituents.

Key Comparative Data

Compound Substituent Ozone Reactivity (k, M⁻¹ s⁻¹) Key Applications
This compound Methylaminobutyl (aliphatic) Inferred: ~10⁵ (similar to imidazole) Drug delivery, catalysis (hypothetical)
Imidazole None 1.7 × 10⁵ (pH 7) Organic synthesis, biochemistry
1-Butyl-3-methylimidazolium Butyl + methyl (ionic) Not reported Ionic liquids, green chemistry
N-(3-Aminopropyl)-imidazole Aminopropyl Not reported pH-sensitive polymers
Pyrazole None 56 (pH 7) Agrochemicals, pharmaceuticals

Mechanistic and Environmental Considerations

  • Reaction Pathways: Like imidazole, this compound likely undergoes ozone attack at the C=C bond, forming cyanate, formaldehyde amine, and formic acid (). The tertiary amine may participate in side reactions (e.g., oxidation to N-oxide) under high ozone doses.
  • Environmental Fate: Formamide derivatives (common ozonation products) are biodegradable but may exhibit toxicity in complex structures ().

准备方法

Synthesis of 3-Methylaminobutyl Halides

A critical precursor is 3-methylaminobutyl bromide or chloride. This can be synthesized via:

  • Reductive Amination : Reacting 3-oxobutyl chloride with methylamine in the presence of sodium cyanoborohydride yields 3-methylaminobutyl chloride.

  • Gabriel Synthesis : Phthalimide protection of 3-bromo-1-butanol, followed by deprotection and methylation, generates the target alkylating agent.

Alkylation Reaction

Imidazole undergoes nucleophilic substitution with 3-methylaminobutyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH). For example:

Imidazole+3-methylaminobutyl bromideDMF, K2CO3This compound+HBr\text{Imidazole} + \text{3-methylaminobutyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{this compound} + \text{HBr}

Typical yields range from 60–75%, with purification via distillation or column chromatography.

Reductive Amination of 3-Oxobutylimidazole

This two-step approach involves synthesizing a ketone intermediate followed by reductive amination with methylamine.

Synthesis of 3-Oxobutylimidazole

  • Friedel-Crafts Acylation : Imidazole reacts with 4-chloro-2-butanone in the presence of AlCl₃ to form 3-oxobutylimidazole.

  • Oxidation of Alcohols : 3-Hydroxybutylimidazole, obtained via alkylation with 3-bromo-1-butanol, is oxidized using pyridinium chlorochromate (PCC) to the ketone.

Reductive Amination

The ketone reacts with methylamine and a reducing agent (e.g., NaBH₃CN) in methanol:

3-Oxobutylimidazole+CH3NH2NaBH3CNThis compound\text{3-Oxobutylimidazole} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

This method achieves yields of 65–80% and avoids harsh alkylation conditions.

Cyanethylation-Hydrogenation Strategy

Adapted from the synthesis of N-(3-aminopropyl)imidazole, this method extends the carbon chain while introducing the amine group.

Cyanethylation with Acrylonitrile Derivatives

Imidazole reacts with 4-pentenenitrile under basic conditions to form 1-(3-cyanobutyl)imidazole:

Imidazole+CH2=CHCH2CNBase1-(3-Cyanobutyl)-imidazole\text{Imidazole} + \text{CH}2=\text{CHCH}2\text{CN} \xrightarrow{\text{Base}} \text{1-(3-Cyanobutyl)-imidazole}

Catalytic Hydrogenation

The nitrile group is reduced to a primary amine using Raney nickel or palladium catalysts under H₂:

1-(3-Cyanobutyl)-imidazoleRaney Ni, H21-(3-Aminobutyl)-imidazole\text{1-(3-Cyanobutyl)-imidazole} \xrightarrow{\text{Raney Ni, H}_2} \text{1-(3-Aminobutyl)-imidazole}

Subsequent methylation with methyl iodide or reductive amination with formaldehyde yields the target compound.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction enables coupling of imidazole with alcohols bearing the methylamino group.

Synthesis of 3-Methylaminobutanol

  • Reduction of Nitriles : Hydrogenation of 3-cyanobutanol over Pd/C yields 3-aminobutanol, followed by methylation.

  • Epoxide Ring-Opening : Reaction of methylamine with 1,2-epoxybutane produces 3-methylaminobutanol.

Mitsunobu Coupling

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Imidazole+3-MethylaminobutanolDEAD, PPh3This compound\text{Imidazole} + \text{3-Methylaminobutanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

This method offers high stereochemical control but requires stoichiometric reagents.

Comparative Analysis of Methods

Method Reagents Yield (%) Catalyst/Reagent Advantages
Direct Alkylation3-Methylaminobutyl bromide60–75K₂CO₃/NaHSimple, one-step
Reductive Amination3-Oxobutylimidazole, CH₃NH₂65–80NaBH₃CNMild conditions
Cyanethylation-Hydrogenation4-Pentenenitrile, H₂70–85Raney NiScalable, high yield
Mitsunobu Reaction3-Methylaminobutanol, DEAD50–65PPh₃Stereoselective

Catalytic and Industrial Considerations

Fixed-Bed Continuous Flow Systems

Patented methods for 1-methylimidazole synthesis using fixed-bed reactors with ammonium metatungstate catalysts suggest potential adaptations. By substituting methanol with methylamine, similar systems could enable continuous production of this compound.

Green Chemistry Approaches

  • Solvent-Free Alkylation : Microwave-assisted reactions reduce energy consumption.

  • Biocatalysis : Lipases or transaminases could enable enantioselective amination .

常见问题

Q. Q1. What are the optimal synthetic routes for 1-(3-Methylaminobutyl)-imidazole, and how can reaction yields be improved?

Methodological Answer:

  • Alkylation Strategies : The compound can be synthesized via alkylation of imidazole precursors with 3-methylaminobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes temperature control (60–80°C) and stoichiometric adjustments to minimize side products like N-over-alkylation .
  • Multi-Step Approaches : For higher purity, multi-step pathways (e.g., introducing protective groups for the amine moiety) are recommended. Evidence from benzimidazole syntheses suggests using nucleophilic substitutions with tert-butyl or tolyloxy groups as intermediates .
  • Solvent-Free Methods : Solvent-free conditions (e.g., ball-milling or microwave-assisted heating) can enhance reaction efficiency and reduce purification steps, as demonstrated for analogous imidazole derivatives .

Advanced Synthesis Challenges

Q. Q2. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

  • Chiral Catalysts : Enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphates) can control stereochemistry. Computational modeling (DFT) aids in predicting transition states and optimizing catalyst-substrate interactions .
  • Reaction Condition Screening : Systematic variation of solvents (e.g., THF vs. DCM) and bases (e.g., DBU vs. NaH) can influence regioselectivity, as observed in imidazole N-oxide syntheses .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antimicrobial and anticancer potential of this compound?

Methodological Answer:

  • Antimicrobial Testing : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls like fluconazole and assess MIC/MBC values .
  • Anticancer Screening : Employ cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar benzimidazoles, which show activity via tubulin inhibition or DNA intercalation .

Advanced Mechanistic Studies

Q. Q4. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate findings using complementary techniques (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation). For example, thromboxane synthase inhibitors in imidazole derivatives showed selective activity via dual platelet aggregation and PGE₂ assays .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways. Evidence from nitric oxide synthase inhibitors (e.g., TRIM) highlights the importance of enzyme isoform specificity in interpreting IC₅₀ discrepancies .

Basic Analytical Characterization

Q. Q5. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR and HPLC : Use ¹H/¹³C NMR to confirm regiochemistry and HPLC-PDA for purity assessment (>95%). For example, benzimidazole derivatives were validated via COSY and HSQC to resolve aromatic proton overlaps .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) ensures accurate molecular weight confirmation, particularly for halogenated or sulfonylated analogs .

Advanced Computational Modeling

Q. Q6. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT and Docking Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 or tubulin can prioritize derivatives for synthesis, as shown for imidazole-based NLO materials .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and substituent electronic effects. This approach validated ethynylphenyl imidazoles for target selectivity .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which structural modifications of this compound are most promising for improving target selectivity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -SO₂Et, -CF₃) on the imidazole ring to enhance binding to hydrophobic enzyme pockets. Ethylsulfonyl benzimidazoles showed improved antimicrobial activity over unsubstituted analogs .
  • Side-Chain Optimization : Replace the methylaminobutyl chain with adamantyl or ethynyl groups to modulate lipophilicity and bioavailability. Adamantyloxy imidazole N-oxides demonstrated unique reactivity in salt formation .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

Methodological Answer:

  • Quality Control : Implement strict reaction monitoring (TLC or in-situ IR) and purification protocols (e.g., flash chromatography with gradient elution). For example, triazole-linked benzimidazoles required Cu(OAc)₂ catalyst optimization to achieve >90% reproducibility .
  • Biological Replicates : Use triplicate assays with independent compound batches. Statistical tools (e.g., ANOVA) can identify outliers, as applied in thromboxane inhibition studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。